![molecular formula C13H10ClN3OS B12845674 N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Solvent: Acetone
Temperature: Room temperature
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety.
Complexation Reactions: It forms complexes with transition metals such as cobalt, nickel, and copper.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Complexation: Metal salts (e.g., CoCl2, NiCl2, CuCl2) in aqueous or alcoholic solutions.
Major Products
Substitution Products: Derivatives with substituted groups on the pyridine ring.
Metal Complexes: Coordination compounds with transition metals, exhibiting unique electrochemical and thermal properties.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide. These compounds have demonstrated effectiveness against various bacterial strains, particularly in the context of rising antimicrobial resistance. For instance, derivatives of this compound have shown moderate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using in vitro assays such as the DPPH method. Findings indicate that certain derivatives exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases . This property enhances its potential use in therapeutic formulations aimed at preventing oxidative damage.
Anti-inflammatory Effects
Benzoylthiourea derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can suppress excessive inflammatory responses in mammalian macrophages, suggesting their utility in treating inflammatory diseases . This application is particularly relevant given the increasing prevalence of chronic inflammatory conditions.
Coordination Chemistry
Metal Complex Formation
this compound serves as a ligand in coordination chemistry, forming complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). These complexes exhibit unique electrochemical properties and structural characteristics. The ligand's ability to coordinate through nitrogen and sulfur atoms enhances its versatility in forming stable metal complexes .
Metal Ion | Complex Formula | Coordination Mode |
---|---|---|
Copper(II) | [LCuCl2] | Square planar |
Cobalt(II) | [LCoCl2] | Square planar |
Nickel(II) | [LNiCl2] | Square planar |
Zinc(II) | [LZnCl2] | Square planar |
These complexes are characterized using various spectroscopic techniques (UV-visible, FTIR, NMR), confirming their structural integrity and coordination sites .
Photodynamic Therapy
Recent investigations have proposed that benzoylthiourea derivatives, including this compound, may serve as effective agents in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell damage in cancerous tissues. The differential anti-inflammatory effects observed suggest that these compounds could enhance the efficacy of PDT by reducing inflammation associated with tumor growth .
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with molecular targets through its thiourea moiety. The compound can form chelates with metal ions, influencing various biochemical pathways. Its biological activities are attributed to its ability to disrupt microbial cell walls and inhibit enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloropyridin-2-yl)carbamothioyl]thiourea
- N-[(5-chloropyridin-2-yl)carbamothioyl]aniline
Uniqueness
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide stands out due to its unique combination of a chloropyridine and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research and industrial applications .
Biological Activity
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzamide moiety linked to a 5-chloropyridin-2-yl group via a carbamothioyl linkage. This structural configuration is significant for its biological activity and ability to form chelates with transition metals.
1. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values against several pathogens are shown in the following table:
Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
E. faecalis | 40 | 29 |
P. aeruginosa | 50 | 24 |
S. typhi | 45 | 30 |
K. pneumoniae | 50 | 19 |
In comparative studies, this compound has shown inhibition zones comparable to the standard antibiotic ceftriaxone, indicating its potential as an effective therapeutic agent .
2. Antifungal Activity
The compound also demonstrates antifungal properties, with efficacy against common fungal strains. Studies have reported significant activity against Candida albicans, with effective concentrations leading to substantial reductions in fungal growth.
3. Anticancer Activity
This compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7. The compound exhibited cytotoxic effects with an IC50 value of approximately 225 µM, demonstrating its ability to inhibit cell proliferation and induce apoptosis. Flow cytometric analyses revealed that treated cells showed increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and necrosis .
The biological activity of this compound is believed to involve chelation with essential metal ions required for microbial growth. By forming stable complexes with metals such as copper(II), cobalt(II), and nickel(II), the compound may disrupt microbial metabolic processes, enhancing its antibacterial efficacy .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Antimicrobial Studies : A comprehensive study tested various thiourea derivatives, including this compound, against multiple bacterial strains. The results confirmed its potent antibacterial activity comparable to established antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated significant cytotoxic effects at varying concentrations, suggesting potential applications in cancer therapy .
- Electrochemical Studies : Research on the electrochemical behavior of metal complexes formed with this thiourea derivative indicated enhanced antioxidant activities, further supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via a two-step process:
Formation of the isothiocyanate intermediate : React 5-chloropyridin-2-amine with thiophosgene or carbon disulfide under basic conditions to generate 5-chloropyridin-2-yl isothiocyanate .
Condensation with benzoyl chloride : React the isothiocyanate with benzoyl chloride in anhydrous acetone or tetrahydrofuran (THF) at 0–5°C for 24–48 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- X-ray crystallography : Single crystals are grown via slow evaporation of a DMSO/ethanol solution. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Key interactions :
- N–H···O and N–H···S hydrogen bonds between thiourea and benzamide groups.
- π–π stacking between the pyridine and benzene rings (distance: 3.5–3.8 Å).
- C–H···Cl interactions (2.9–3.2 Å) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical bond parameters?
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/Def2-SVPD basis sets. Compare calculated bond lengths/angles (e.g., C–S: 1.68 Å experimentally vs. 1.71 Å theoretically) with X-ray data to identify systematic deviations .
- Energy decomposition analysis : Use tools like AIMAll to quantify contributions from electrostatic, dispersion, and charge-transfer interactions. This explains discrepancies in hydrogen bond strengths .
Q. What strategies improve the compound’s bioactivity against resistant bacterial strains?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzamide para-position to enhance membrane permeability.
- Replace the chloropyridine moiety with fluorinated analogs to reduce metabolic degradation .
Q. How do crystallographic data inform molecular docking outcomes for SARS-CoV-2 protease inhibition?
- Docking protocol : Use AutoDock Vina with the 6LU7 protease structure (PDB ID: 6LU7). Set grid dimensions to 25 × 25 × 25 Å centered on the active site.
- Key interactions :
- The thiourea sulfur forms hydrogen bonds with Gly143 (2.1 Å).
- The chloropyridine group engages in hydrophobic contacts with Cys145.
- Validation : Compare binding energies (−5.2 kcal/mol for the compound vs. −4.9 kcal/mol for Tenofovir) and RMSD values (<2.0 Å) to validate pose stability .
Q. Data Contradiction Analysis
Q. Why do antibacterial studies report conflicting MIC values across different research groups?
- Variables affecting results :
Factor | Impact |
---|---|
Bacterial strain (e.g., E. coli vs. S. aureus) | Genetic differences in efflux pumps |
Solvent (DMSO vs. water) | Bioavailability changes due to solubility |
Agar dilution vs. broth microdilution | Method-dependent MIC thresholds |
- Resolution : Standardize testing using CLSI guidelines (e.g., Mueller-Hinton broth, 0.5 McFarland standard) and include positive controls (e.g., Chloramphenicol) .
Q. Methodological Tables
Table 1 : Comparative binding energies of This compound and reference drugs against 6LU7 protease
Compound | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
Target compound | -5.26 | Gly143, Cys145 |
Tenofovir | -4.97 | Asp187, Glu166 |
Adefovir | -4.18 | Lys137, Ser144 |
Table 2 : Antibacterial activity against P. aeruginosa under varying conditions
Solvent | MIC (µg/mL) | Growth Inhibition (%) |
---|---|---|
DMSO | 64 | 92 ± 3.1 |
Water | >256 | 15 ± 2.4 |
Properties
Molecular Formula |
C13H10ClN3OS |
---|---|
Molecular Weight |
291.76 g/mol |
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |
InChI Key |
TXOIIYZNZLUFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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